molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0

tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No. B2956197
CAS RN: 196203-96-0
M. Wt: 351.244
InChI Key: KHGVHXBAVPSADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-b]indole core, which is a polycyclic system with a pyridine ring fused to an indole. The molecule also has a tert-butyl ester functional group and a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and indole), a bromine atom, and a tert-butyl ester group . The presence of these functional groups would influence the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Efficient Synthesis and Biological Application

The compound has been applied in the synthesis of potent antagonists for biological receptors. For example, it was used in the preparation of a potent 5-HT6 antagonist through an efficient synthesis process. The synthesis involved chiral resolution and X-ray crystallography for structural confirmation, demonstrating its utility in producing biologically active molecules in high enantiomeric purity (Isherwood et al., 2012).

Condensation Reactions

Research also highlights its role in novel condensation reactions. A study detailed the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing the compound's utility in the acylation of a wide range of nitrogen compounds. This demonstrates its versatility in creating various heterocyclic compounds with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

One-Step Continuous Flow Synthesis

Another study reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, highlighting a novel method for the efficient production of complex organic molecules in a single microreactor. This method emphasizes the compound's significance in streamlining synthetic processes (Herath & Cosford, 2010).

Palladium-Catalyzed Intramolecular Annulation

The compound also serves as a precursor in palladium-catalyzed intramolecular annulations, leading to the synthesis of gamma-carboline derivatives and various heteropolycycles. These reactions are crucial for the construction of complex polycyclic structures, which are often found in natural products and pharmaceuticals (Zhang & Larock, 2003).

Synthesis of Indoles and Anilines

Furthermore, the compound is utilized in the synthesis of indoles and anilines, employing tert-butyl sulfinamide as an ammonia surrogate. This method allows for the preparation of these compounds with sensitive functional groups, demonstrating the compound's role in facilitating complex organic syntheses (Prakash et al., 2011).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVHXBAVPSADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.